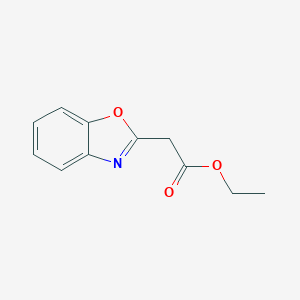

2-Benzoxazoleacetic acid, ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzoxazoleacetic acid, ethyl ester is a chemical compound with the formula C9H10O3 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Benzoxazoleacetic acid, ethyl ester, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 2-Benzoxazoleacetic acid, ethyl ester is available in various databases . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoxazoleacetic acid, ethyl ester include its molecular weight, density, melting point, boiling point, structure, and formula .科学研究应用

Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives, including Ethyl 2-(benzo[d]oxazol-2-yl)acetate, are synthesized using various methodologies involving 2-aminophenol with different reactants such as aldehydes, ketones, acids, and alcohols. These processes often employ catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions .

Antioxidant and Antibacterial Applications

Compounds similar to Ethyl 2-(benzo[d]oxazol-2-yl)acetate have been studied for their antioxidant activity and potential antibacterial mechanisms. Molecular docking studies with target proteins like TEM-72 and Topoisomerase IV have been conducted to understand their antibacterial action .

Biocatalysis

In the field of biocatalysis, benzoxazole derivatives can be used in the synthesis of fatty acids ethyl esters. Novel biocatalysts based on immobilized enzymes have shown promising results in reducing enzyme consumption, which is a significant factor in production costs .

Pharmaceutical Applications

Benzoxazole derivatives have been reported to serve as potent non-sedative anxiolytics, powerful anticancer agents, PET imaging probes for β-amyloid plaques in Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .

Antimicrobial Activity

The presence of electron-withdrawing groups in benzoxazole derivatives has been associated with improved antimicrobial activity against various pathogens such as P. aeruginosa, K. pneumoniae, S. typhi, A. niger, and C. albicans .

Organic Synthesis

Ethyl 2-(benzo[d]oxazol-2-yl)acetate may be involved in organic synthesis processes such as the generation of alkoxycarbonylketenes and electrophilic ring expansion with aziridines under microwave heating .

Biological Activities

Oxazole derivatives, which share a similar core structure with benzoxazole compounds, have been synthesized and examined for their antibacterial potential against a range of bacteria and fungi .

Pharmacological Evaluation

Benzoxazole compounds have been synthesized for pharmacological evaluations involving molecular modeling to assess their potential as therapeutic agents .

安全和危害

Safety data sheets for 2-Benzoxazoleacetic acid, ethyl ester provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

未来方向

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it is expected that the research and development in this area will continue to grow in the future.

作用机制

Target of Action

Ethyl 2-(benzo[d]oxazol-2-yl)acetate, also known as 2-Benzoxazoleacetic acid, ethyl ester, is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been synthesized using different reaction conditions and catalysts . These synthetic methodologies might influence the interaction of the compound with its targets and any resulting changes.

Biochemical Pathways

Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized . These biochemical pathways might affect the downstream effects of the compound.

Result of Action

Benzoxazole derivatives have been associated with several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

属性

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUNWNPBUTVGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398487 |

Source

|

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazoleacetic acid, ethyl ester | |

CAS RN |

16105-44-5 |

Source

|

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)